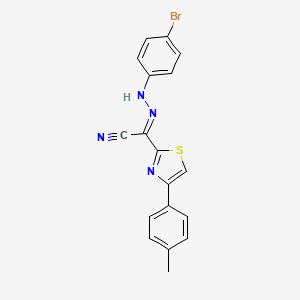

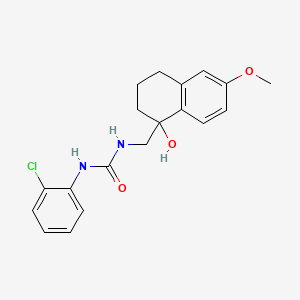

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability, and the products it forms .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide represents a class of chemicals with potential applications in various fields of scientific research, particularly in organic synthesis and the development of pharmaceuticals. Although the direct studies on this exact compound are limited, research on similar compounds provides insight into its potential applications.

For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis showcases the chemical reactivity of bromoanilino derivatives in forming heterocyclic compounds, which are crucial in pharmaceutical chemistry (Lygin & Meijere, 2009). This process illustrates the potential of this compound in synthesizing complex molecules with biological activities.

Photocatalytic and Electrochemical Properties

Research on coordination polymers modified by semi-rigid bis(benzimidazole) ligands, including reactions with cyanide ligands, demonstrates the potential for this compound to be involved in the development of materials with photocatalytic and electrochemical applications. Such materials could be used in environmental remediation or the development of sensors and devices for detecting specific chemicals (Cui, An, Van Hecke, & Cui, 2016).

Antimicrobial and Antiviral Activity

Compounds with structures similar to this compound have shown antimicrobial and antiviral activities. For example, studies on pyrazole derivatives and their reactions with nitriles containing active methylene groups have revealed potential antimicrobial properties, suggesting that similar structures could be synthesized and evaluated for their bioactivity, leading to potential pharmaceutical applications (Abunada et al., 2008).

Cyanide Detection

The development of chromogenic compounds for cyanide detection is another area where compounds similar to this compound could find application. Research on heterocyclic compounds designed for the colorimetric detection of cyanide indicates the potential for developing sensitive and selective sensors for environmental monitoring and safety applications (Tomasulo, Sortino, White, & Raymo, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4S/c1-12-2-4-13(5-3-12)17-11-24-18(21-17)16(10-20)23-22-15-8-6-14(19)7-9-15/h2-9,11,22H,1H3/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVOMXDXCMHGLS-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2928566.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)

![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)